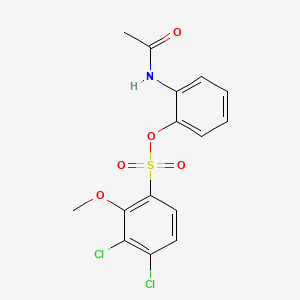
2-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate: is an organic compound of interest due to its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate typically involves multiple steps, including the acetylation of aniline derivatives and subsequent sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent quality control measures. The use of automated systems for monitoring reaction conditions and product quality is common to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The presence of chloro and methoxy groups allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, 2-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions makes it a useful tool for probing biological pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of acetylamino and sulfonate groups suggests possible applications in drug design and development.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties.
作用机制
The mechanism of action of 2-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate involves its interaction with various molecular targets. The acetylamino group can form hydrogen bonds with proteins, while the sulfonate group may interact with metal ions or other charged species. These interactions can modulate the activity of enzymes or other biological molecules, influencing cellular pathways and processes.
相似化合物的比较
Similar Compounds
- 2-(Acetylamino)phenyl 3,4-dichlorobenzenesulfonate
- 2-(Acetylamino)phenyl 2-methoxybenzenesulfonate
- 4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate
Uniqueness
The uniqueness of 2-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both chloro and methoxy groups provides additional reactivity compared to similar compounds, making it a versatile and valuable compound in various fields of research and industry.
属性
分子式 |
C15H13Cl2NO5S |
|---|---|
分子量 |
390.2 g/mol |
IUPAC 名称 |
(2-acetamidophenyl) 3,4-dichloro-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-9(19)18-11-5-3-4-6-12(11)23-24(20,21)13-8-7-10(16)14(17)15(13)22-2/h3-8H,1-2H3,(H,18,19) |
InChI 键 |
UCJOVDJRFIMKMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B13375405.png)
![3-[(1H-indol-3-ylmethyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B13375410.png)
![N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13375413.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-N-(1-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}pentyl)amine](/img/structure/B13375416.png)

![5-{[2-(5-Isoxazolyl)-4-methylphenoxy]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13375437.png)
![Allyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B13375444.png)
![N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine](/img/structure/B13375449.png)
![9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid](/img/structure/B13375452.png)
![1-Methyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13375453.png)
![Butyl 2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethylcarbamate](/img/structure/B13375455.png)
![6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13375462.png)
![5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone](/img/structure/B13375468.png)
![1-sec-butyl-5-[2-(4-fluorophenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B13375474.png)
